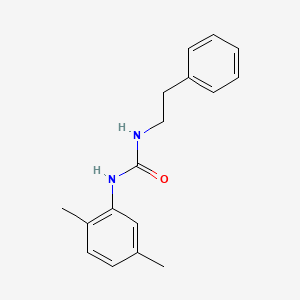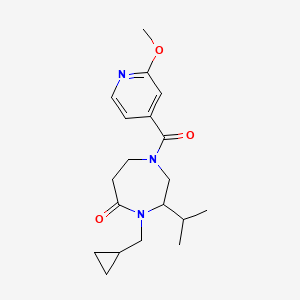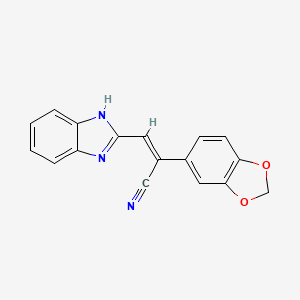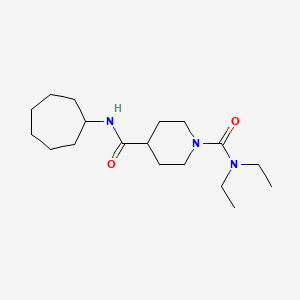
N-(2,5-DIMETHYLPHENYL)-N'-PHENETHYLUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethylphenyl)-N’-phenethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a phenethyl group attached to the nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N’-phenethylurea typically involves the reaction of 2,5-dimethylphenyl isocyanate with phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
On an industrial scale, the production of N-(2,5-Dimethylphenyl)-N’-phenethylurea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(2,5-Dimethylphenyl)-N’-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and phenethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2,5-Dimethylphenyl)-N’-phenethylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell death. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
N-(2,5-Dimethylphenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen.
N-(2,5-Dimethylphenyl)acetamide: Contains an acetamide group instead of a urea moiety.
N-(2,5-Dimethylphenyl)carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness
N-(2,5-Dimethylphenyl)-N’-phenethylurea is unique due to its specific substitution pattern and the presence of both phenyl and phenethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-8-9-14(2)16(12-13)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHZUDBKBEPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-1-isobutyrylpiperidine-4-carboxamide](/img/structure/B5355104.png)
![(5-methyl-1H-pyrazol-3-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5355112.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5355114.png)
![2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETAMIDE](/img/structure/B5355118.png)



![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355144.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![methyl 2-({methyl[1-(2-thienyl)ethyl]amino}carbonyl)benzoate](/img/structure/B5355154.png)
![N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide](/img/structure/B5355155.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)

![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE](/img/structure/B5355191.png)
